molecular formula C24H40O6 B219447 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid CAS No. 122742-19-2

3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid

Cat. No. B219447
CAS RN: 122742-19-2
M. Wt: 424.6 g/mol
InChI Key: WGGZRKVUOFMQHM-HPJHAEAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid (THCA) is a bile acid that is synthesized in the liver from cholesterol. It has been found to have various biochemical and physiological effects and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid is not fully understood. However, it is believed to exert its effects by activating various signaling pathways in the liver and other tissues. It has been shown to activate the nuclear receptor farnesoid X receptor (FXR), which plays a key role in the regulation of bile acid synthesis and transport. 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has also been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in the regulation of lipid metabolism.
Biochemical and Physiological Effects:
3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the liver, which may contribute to its hepatoprotective effects. It has also been shown to improve insulin sensitivity and lipid metabolism, which may have potential in the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.

Advantages and Limitations for Lab Experiments

3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable and can be stored for long periods of time. However, 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has some limitations for lab experiments. It is highly hydrophobic and may require the use of organic solvents for its solubilization. It also has a low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid. One area of interest is the development of novel synthetic analogs of 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid with improved pharmacological properties. Another area of interest is the investigation of the potential of 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid in the treatment of other diseases, such as inflammatory bowel disease and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid and its effects on various signaling pathways.

Scientific Research Applications

3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and hepatoprotective properties. It has also been shown to have potential in the treatment of liver diseases, such as non-alcoholic fatty liver disease and primary biliary cholangitis.

properties

CAS RN

122742-19-2

Product Name

3a,4b,7a,12a-Tetrahydroxy-5b-cholanoic acid

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

(4R)-4-[(3R,4R,5S,7R,8R,9S,10R,12S,13R,14S,17R)-3,4,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O6/c1-12(4-7-20(28)29)13-5-6-14-21-15(11-19(27)24(13,14)3)23(2)9-8-17(25)22(30)16(23)10-18(21)26/h12-19,21-22,25-27,30H,4-11H2,1-3H3,(H,28,29)/t12-,13-,14+,15+,16-,17-,18-,19+,21+,22-,23-,24-/m1/s1

InChI Key

WGGZRKVUOFMQHM-HPJHAEAHSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H]([C@@H]4O)O)C)O)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4O)O)C)O)O)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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